

Chemical Profile and Production

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Compound Focus: Acetovernone

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Acetophenone (C₈H₈O), also known as methyl phenyl ketone or 1-phenylethanone, is the simplest aromatic ketone [1].

Physical & Chemical Properties The table below summarizes key properties of acetophenone from industry-standard sources [1] [2].

Property	Value / Description
CAS Registry Number	98-86-2 [1] [3]
Molecular Formula	C ₈ H ₈ O [1]
Molecular Weight	120.15 g·mol ⁻¹ [1] [4]
Physical Form	Colorless, viscous liquid or white crystals [1] [2]
Odor	Sweet, pungent, reminiscent of almond or cherry [1] [5]
Melting Point	19–20 °C (66–68 °F) [1]
Boiling Point	202 °C (396 °F) [1]
Density	1.028 g/cm ³ [1]
Solubility in Water	5.5 g/L at 25 °C [1]

Property	Value / Description
Flash Point	77 °C (171 °F) [1] [2]

Industrial Production and Synthesis

- **Byproduct of the Cumene Process:** Acetophenone is primarily recovered as a commercially useful byproduct of the cumene process, which is the industrial-scale method for producing phenol and acetone [1].
- **Friedel-Crafts Acylation:** The first industrial synthesis involved the Friedel-Crafts reaction of benzene with acetic anhydride [5]. In the laboratory, it acts as an acylating agent in such reactions, a key mechanism for synthesizing substituted aromatic ketones [4].
- **From Ethylbenzene:** It is also generated in small amounts from ethylbenzene hydroperoxide, which can be recovered or hydrogenated to 1-phenylethanol, a precursor to styrene [1].

Applications in Research and Drug Development

Acetophenone is a valuable intermediate and scaffold in pharmaceutical and chemical research.

- **Versatile Synthetic Building Block:** It is a precursor for synthesizing a wide range of resins and pharmaceuticals [1] [5]. Its chemical structure allows it to participate in reactions like reductions to alcohols and aldol condensations [1] [4].
- **Scaffold for Novel Compounds:** Hydroxyacetophenones and other substituted derivatives are particularly important as starting materials for specialty polymers, fine chemicals, and pharmaceuticals [6]. Natural and synthetic acetophenone derivatives are promising agrochemicals and scaffolds for drug research and development [5].

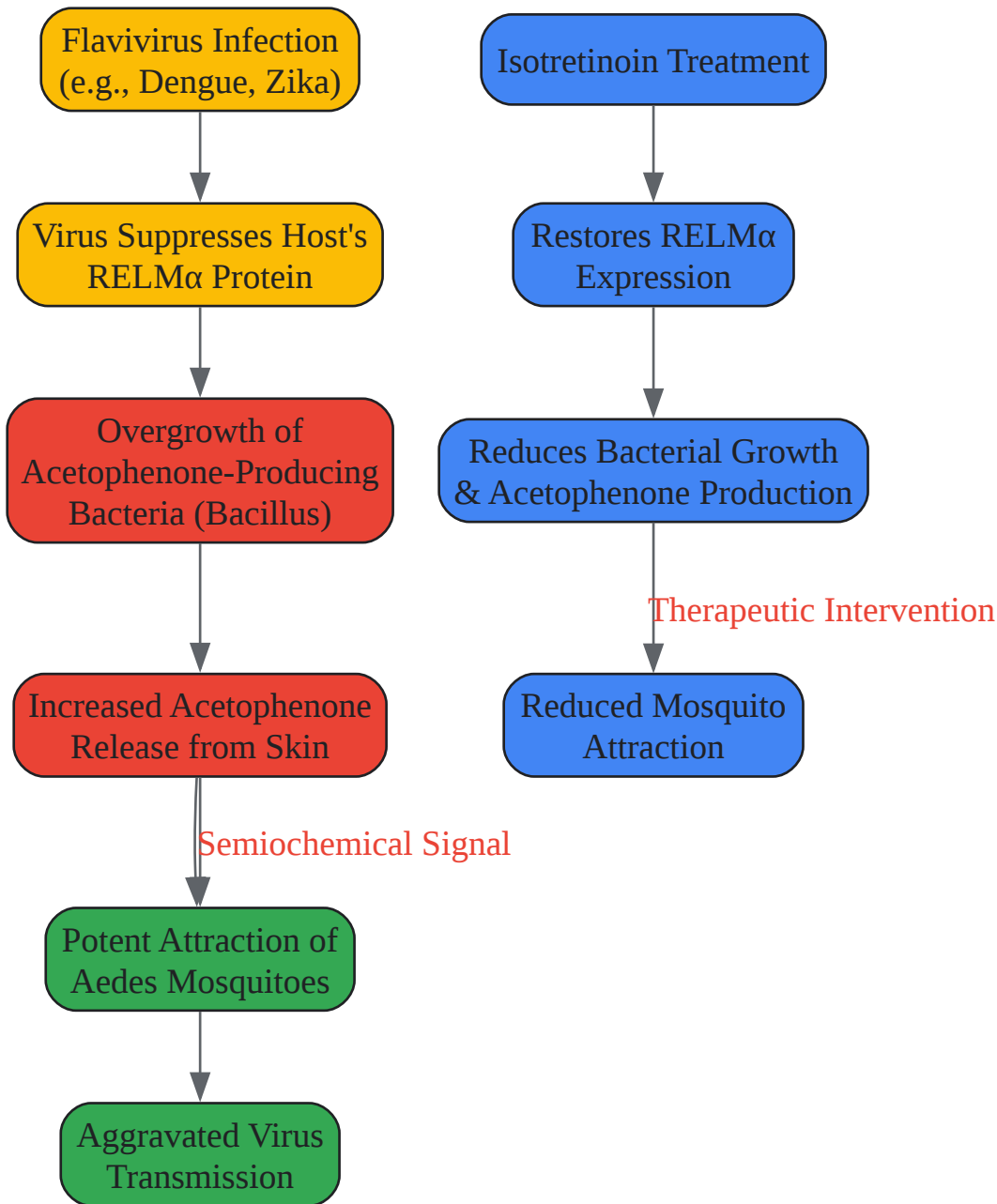
Biological and Pharmacological Significance

Acetophenone has diverse biological roles, from a natural metabolite to a modulator of insect behavior.

Natural Occurrence and Pharmacological History

- **Natural Source:** It occurs naturally in foods like apple, cheese, apricot, and banana, and is a component of castoreum [1].
- **Historical Drug:** In the late 19th and early 20th centuries, acetophenone was marketed under the brand name **Hypnone** as a hypnotic and anticonvulsant drug [1] [5].

Key Biological Pathway: Role in Disease Transmission Recent research has uncovered a critical role for acetophenone in mosquito-borne disease transmission. The following diagram illustrates this pathway, which is based on a 2022 study [5].



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A pathway of skin microbiota manipulation by flaviviruses via acetophenone.

This discovery positions acetophenone as a potential biomarker for disease detection and a target for novel vector control strategies [5].

Metabolism and Toxicity

- **Human Metabolism:** In humans, acetophenone is metabolized to benzoic acid, carbonic acid, and acetone. Hippuric acid in urine can serve as an indirect metabolite to confirm exposure [1].
- **Toxicity Profile:** The acute oral LD₅₀ for rats is 815 mg/kg [1]. It is harmful if swallowed and may cause eye irritation and central nervous system effects like dizziness and drowsiness [2]. The U.S. FDA currently lists acetophenone as a Group D carcinogen, meaning there is no evidence it causes cancer in humans [1].

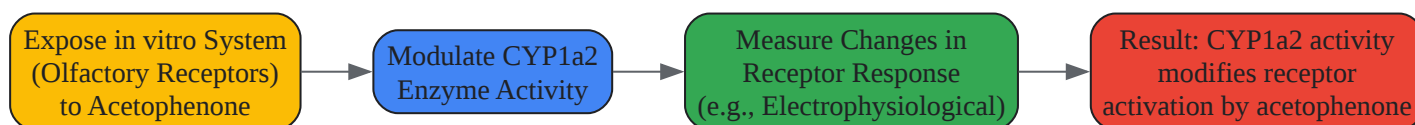
Experimental Protocols

For researchers, here are two key methodologies involving acetophenone.

Protocol 1: Laboratory-Scale Reduction to Styrene This two-step process demonstrates carbonyl reduction and alcohol dehydration [1].

- **Reduction:** Acetophenone is reduced to 1-phenylethanol using sodium borohydride (NaBH₄).
 - **Reaction:** $4 \text{ C}_6\text{H}_5\text{C(O)CH}_3 + \text{NaBH}_4 + 4 \text{ H}_2\text{O} \rightarrow 4 \text{ C}_6\text{H}_5\text{CH(OH)CH}_3 + \text{NaOH} + \text{B(OH)}_3$
 - **Dehydration:** The resulting 1-phenylethanol is dehydrated to styrene.
 - **Reaction:** $\text{C}_6\text{H}_5\text{CH(OH)CH}_3 \rightarrow \text{C}_6\text{H}_5\text{CH=CH}_2 + \text{H}_2\text{O}$
- Industrial Comparison:** Industrially, the reduction step is typically performed via catalytic hydrogenation over a copper chromite catalyst [1].

Protocol 2: Investigating Olfactory Receptor Responses A 2017 study explored how the cytochrome P450 enzyme CYP1a2 modifies the response of olfactory receptors to acetophenone [4]. The experimental workflow can be summarized as follows:



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Workflow for studying enzyme-mediated olfactory response to acetophenone.

This protocol is significant for understanding the metabolic regulation of smell and the complex interactions between semiochemicals and their receptors [4].

Future Research Directions

The story of acetophenone illustrates how a simple, long-known molecule can reveal new biological significance. Promising research directions include:

- **Therapeutic and Diagnostic Applications:** Leveraging the acetophenone-mediated mosquito attraction pathway for novel repellents, diagnostic biomarkers for flavivirus infection, or targeted disease interventions [5].
- **Chemical Biology Probes:** Using acetophenone and its derivatives as tools to study olfactory reception and other G-protein coupled receptor (GPCR) mediated pathways, given its ability to activate and inhibit a wide range of olfactory receptors [4].

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